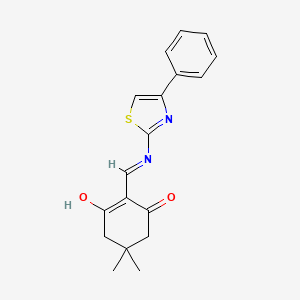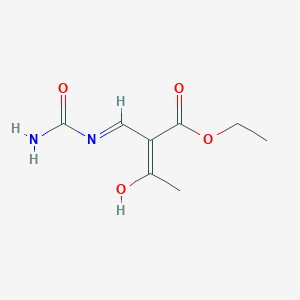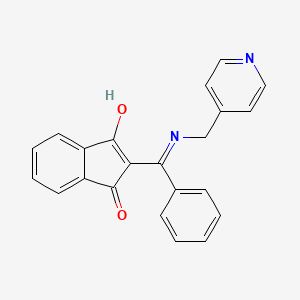
2-(Phenyl((4-pyridylmethyl)amino)methylene)indane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenyl((4-pyridylmethyl)amino)methylene)indane-1,3-dione, also known as 2-PPMI, is a synthetic indanone derivative that has been studied for its potential applications in scientific research. It has been found to possess a variety of biochemical and physiological effects and has been used in laboratory experiments to study these effects. In
Wissenschaftliche Forschungsanwendungen
2-(Phenyl((4-pyridylmethyl)amino)methylene)indane-1,3-dione has been studied for its potential applications in scientific research. It has been found to possess a variety of biochemical and physiological effects and has been used in laboratory experiments to study these effects. It has been used to study the effects of oxidative stress, as well as to investigate the role of oxidative stress in the development of certain diseases. Additionally, it has been used to study the effects of inflammation, as well as to investigate the role of inflammation in the development of certain diseases.
Wirkmechanismus
2-(Phenyl((4-pyridylmethyl)amino)methylene)indane-1,3-dione acts as an antioxidant, which means it helps to reduce oxidative stress in the body. It does this by scavenging free radicals and other reactive oxygen species, which are molecules that can cause oxidative damage to cells. Additionally, this compound is thought to act as an anti-inflammatory agent, which means it helps to reduce inflammation in the body. It does this by inhibiting the production of inflammatory mediators, such as cytokines and chemokines.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the body, as well as to reduce the production of pro-inflammatory mediators. Additionally, it has been found to reduce the production of reactive oxygen species and to protect cells from oxidative damage. It has also been found to induce apoptosis, which is the programmed death of cells, and to reduce the proliferation of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Phenyl((4-pyridylmethyl)amino)methylene)indane-1,3-dione has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be purified through column chromatography. Additionally, it is relatively stable and can be stored for extended periods of time. However, there are some limitations to its use in laboratory experiments. It is a relatively expensive compound and is not widely available commercially. Additionally, it is a relatively new compound and its effects are not yet fully understood.
Zukünftige Richtungen
2-(Phenyl((4-pyridylmethyl)amino)methylene)indane-1,3-dione has a variety of potential future applications in scientific research. It could be used to further investigate the role of oxidative stress and inflammation in the development of certain diseases. Additionally, it could be used to investigate the effects of oxidative stress and inflammation on tissues and organs, as well as to investigate the potential therapeutic effects of this compound on these diseases. Furthermore, it could be used to investigate the potential therapeutic effects of this compound on other diseases, such as neurological disorders and autoimmune diseases. Finally, it could be used to further investigate the effects of this compound on cancer cells and to develop new therapeutic strategies for the treatment of cancer.
Synthesemethoden
2-(Phenyl((4-pyridylmethyl)amino)methylene)indane-1,3-dione is synthesized through a multi-step reaction that involves the condensation of 4-pyridylmethyl-benzylamine and phenylacetone. This reaction is performed in the presence of a base such as sodium ethoxide and a solvent such as ethanol. The reaction is then followed by the addition of a reducing agent such as sodium borohydride and the final product is purified through column chromatography.
Eigenschaften
IUPAC Name |
3-hydroxy-2-[C-phenyl-N-(pyridin-4-ylmethyl)carbonimidoyl]inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c25-21-17-8-4-5-9-18(17)22(26)19(21)20(16-6-2-1-3-7-16)24-14-15-10-12-23-13-11-15/h1-13,25H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMNPMTUMYDGGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NCC2=CC=NC=C2)C3=C(C4=CC=CC=C4C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





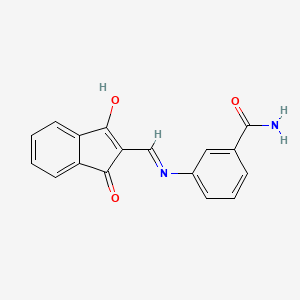
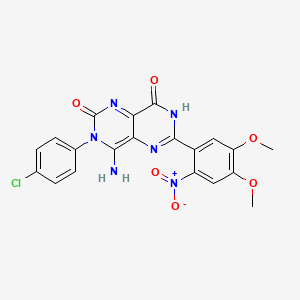
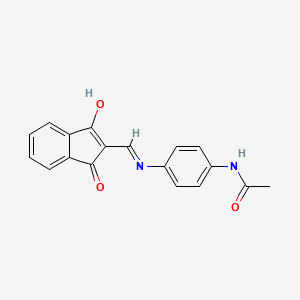
![N-[4-Hydroxy-6-(methoxymethyl)pyrimidin-2-yl]acetamide](/img/structure/B6300453.png)
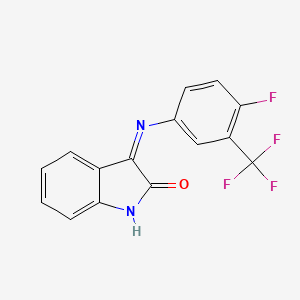
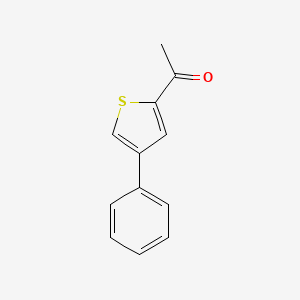
![N-{[2,4-Dioxo-2H-chromen-3(4H)-yliden]methyl}urea](/img/structure/B6300483.png)
